

A Comparative Guide: CH6953755 vs. Bosutinib in Kinase Inhibition

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Compound of Interest

Compound Name: CH6953755

Cat. No.: B2695209

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In the landscape of targeted cancer therapy, the precision of kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. This guide provides a detailed comparison of **CH6953755**, a novel selective YES1 inhibitor, and bosutinib, an established dual SRC/ABL kinase inhibitor. We present a comprehensive analysis of their selectivity and potency, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Potency and Selectivity: A Head-to-Head Comparison

The inhibitory activity of **CH6953755** and bosutinib has been evaluated against a panel of kinases to determine their respective potency and selectivity. The data, summarized in the tables below, highlights the distinct profiles of these two inhibitors.

Table 1: Potency against Primary Targets

Compound	Primary Target(s)	IC50 (nM)
CH6953755	YES1	1.8[1][2][3]
Bosutinib	SRC	1.2[4]
ABL	<1[5]	

Table 2: Selectivity Profile against a Panel of Kinases

The selectivity of an inhibitor is a critical determinant of its therapeutic window. The following table presents the inhibitory activity of **CH6953755** and bosutinib against a broader panel of kinases, demonstrating their distinct selectivity profiles. **CH6953755** exhibits high selectivity for YES1, a member of the SRC family of kinases.[6][7] In contrast, bosutinib demonstrates potent inhibition of both SRC and ABL kinases, as well as other members of the SRC family and additional kinases.[4][8]

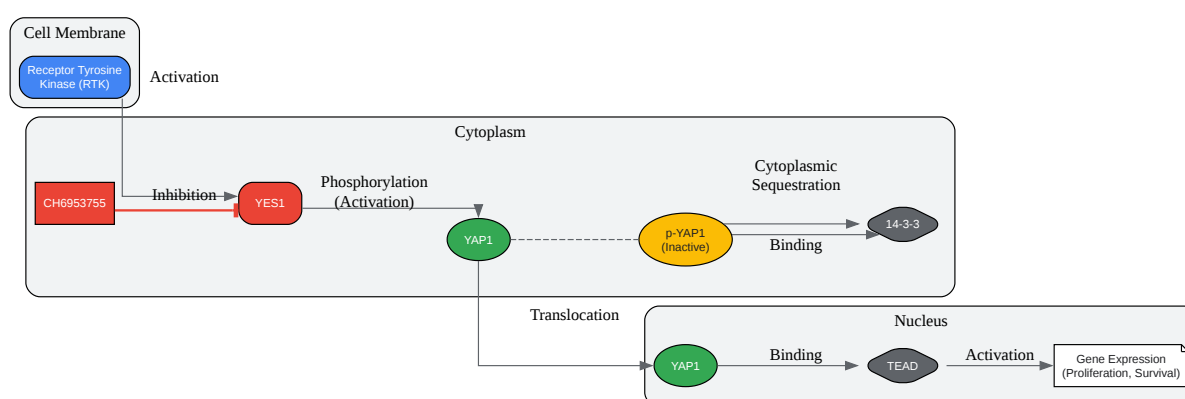
Kinase	CH6953755 (% Inhibition at 100 nM)	Bosutinib (IC50, nM)
YES1	>99	~1
SRC	~75	1.2
ABL	<10	<1
LCK	<10	1.3
LYN	~50	1.4
HCK	<10	3.7
FGR	~60	<10
c-KIT	Not significantly inhibited	>1000
PDGFRβ	Not significantly inhibited	>1000

Note: The data for **CH6953755** is presented as percentage inhibition at a concentration of 100 nM as reported in the comparative study by Hamanaka et al., Cancer Research, 2019. The IC50 values for bosutinib are compiled from various sources. A direct head-to-head IC50 comparison across a broad kinase panel from a single study is not publicly available.

Signaling Pathways

The distinct target profiles of **CH6953755** and bosutinib translate to their engagement with different cellular signaling pathways.

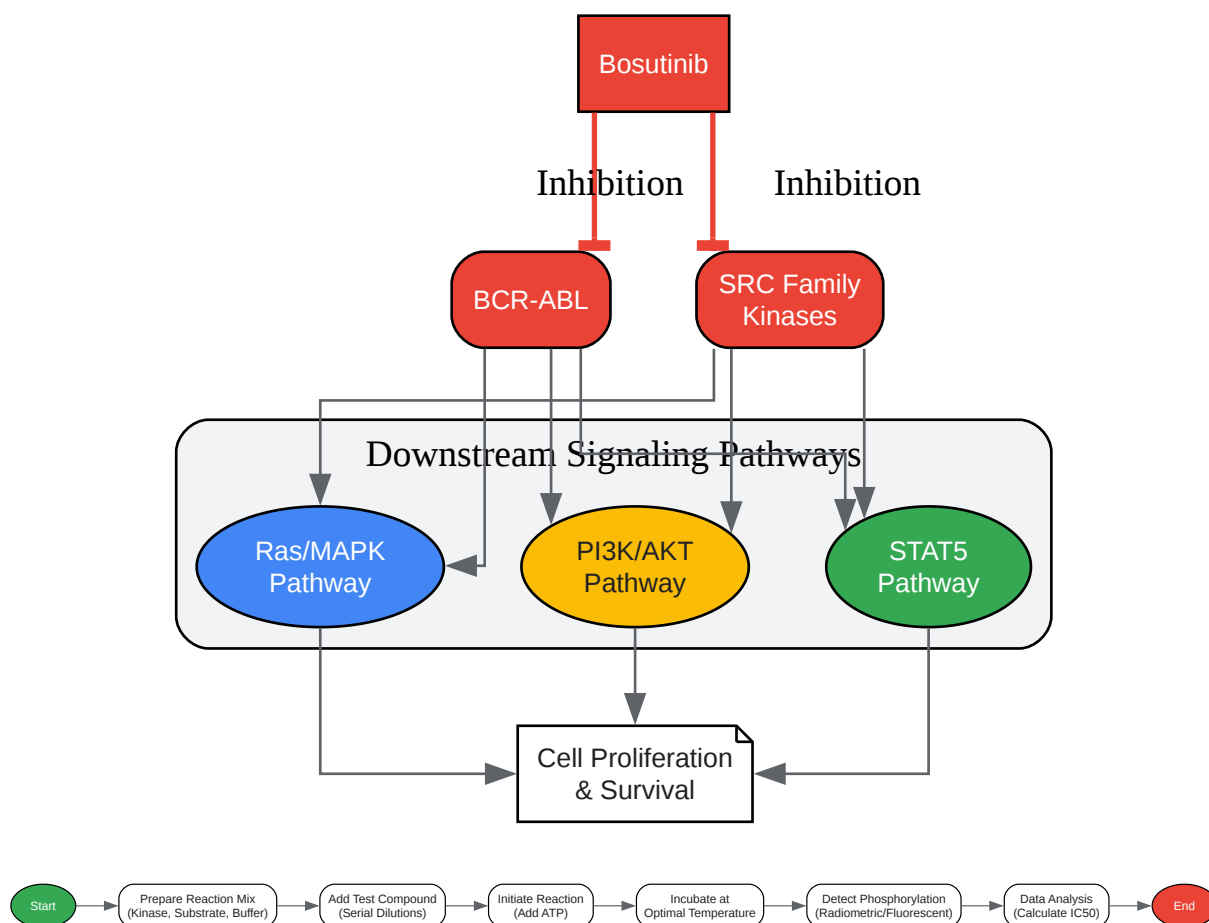
CH6953755 primarily targets the YES1 kinase, a key regulator of the Hippo signaling pathway effector, YAP1.[1][9] By inhibiting YES1, **CH6953755** can modulate YAP1's transcriptional activity, which is often dysregulated in cancer to promote cell proliferation and survival.[1][9]



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CH6953755 inhibits the YES1-YAP1 signaling pathway.

Bosutinib, as a dual SRC/ABL inhibitor, impacts signaling pathways central to the pathogenesis of Chronic Myeloid Leukemia (CML) and other malignancies.[4][8] It effectively abrogates the constitutive kinase activity of the BCR-ABL fusion protein and also targets SRC family kinases, which are involved in various cellular processes including proliferation, survival, and migration. [4]



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